molecular formula C12H8N6O B1400133 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine CAS No. 1374509-55-3

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine

Cat. No.: B1400133
CAS No.: 1374509-55-3
M. Wt: 252.23 g/mol
InChI Key: BNGNLAZWLNKRFO-UHFFFAOYSA-N
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Description

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine is a novel, multi-cyclic heteroaromatic compound designed for preclinical research and drug discovery. This complex molecule is built around a fused pyrazolo-triazine core, a scaffold known to be of significant interest in medicinal chemistry due to its structural similarity to purine bases, which allows it to potentially interact with a variety of enzymatic targets . Nitrogen-containing heterocycles, particularly N-fused bicyclic systems like this one, are essential components of many pharmaceuticals and are investigated for their diverse biological activities . Although specific data on this precise molecule is limited in the public domain, closely related structural analogs have demonstrated considerable potential in scientific studies. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides have shown potent cytotoxic and genotoxic activity against a range of human cancer cell lines, including colorectal carcinoma (HCT 116), pancreatic adenocarcinoma (BxPC-3), and prostate cancer (PC-3) in vitro . Such compounds are reported to induce apoptosis and cause DNA damage in exposed cells . Furthermore, isoxazolo-pyridine derivatives have been explored as covalent inhibitors of specific targets like FLT3, showing promise for the intervention of acute myeloid leukemia (AML) and potential to overcome drug resistance . The integration of the isoxazole and phenyl substituents in this compound is intended to modulate its physicochemical properties and binding affinity, making it a valuable candidate for researchers investigating new oncological pathways and therapeutic agents. This product is intended for chemical and biological research purposes only. Intended Use and Disclaimer: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this chemical in accordance with their institution's guidelines and applicable local and national regulations.

Properties

IUPAC Name

10-phenyl-3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O/c13-10-9-12(19-17-10)18-11(16-15-9)8(6-14-18)7-4-2-1-3-5-7/h1-6H,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGNLAZWLNKRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)ON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[5,1-c][1,2,4]triazines, have been found to exhibit antiviral and antitumor activities. This suggests that the compound may interact with targets involved in viral replication or tumor growth.

Mode of Action

Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines may act as metabolites. This suggests that the compound could interfere with the normal functioning of nucleic acids, thereby inhibiting processes such as DNA replication or RNA transcription.

Biochemical Pathways

Given its potential antiviral and antitumor activities, it may impact pathways related to cell division, growth, and survival.

Biochemical Analysis

Biochemical Properties

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and survival. Additionally, this compound interacts with nucleic acids, potentially affecting gene expression and replication processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This compound can also impact gene expression by binding to DNA or RNA, leading to changes in transcriptional activity. Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and nucleic acids, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by modulating transcription factors or directly interacting with DNA. The compound’s ability to inhibit kinase activity is particularly significant, as it can disrupt signaling cascades that are essential for cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity .

Biological Activity

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine is a synthetic compound belonging to the class of fused heterocycles. Its unique structural features suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H8N6OC_{12}H_{8}N_{6}O with a molecular weight of approximately 252.23 g/mol. The compound features a complex arrangement of nitrogen and oxygen heteroatoms that contribute to its biological properties.

Synthesis

The synthesis of this compound involves several chemical reactions including cyclization and functionalization of precursor compounds. A notable method includes the reaction of hydrazine derivatives with isoxazole precursors under acidic conditions to yield the desired triazine structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo-triazine family. For instance:

  • Cell Lines Tested : The compound was evaluated against various human cancer cell lines including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia).
  • Cytotoxicity Results : In vitro assays demonstrated significant cytotoxic effects with IC50 values ranging from 0.06 to 0.35 µM for related compounds in similar structural classes . However, specific data for this compound remains limited.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Assays Conducted : Various antimicrobial assays were performed to assess activity against bacterial strains.
  • Results : Preliminary data suggest that derivatives exhibit promising antibacterial and antifungal properties .

Case Studies

Several case studies have been conducted to evaluate the biological effects of related pyrazolo-triazine compounds:

  • Study on Anticancer Properties : A study investigated the effects of a series of pyrazolo[4,3-e][1,2,4]triazines on cancer cell proliferation. The results indicated that these compounds could induce apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another study focused on the synthesis and biological evaluation of pyrazolo-triazine derivatives against various microbial strains. The findings revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Tables

Biological Activity Cell Line/Pathogen IC50 (µM) Reference
AnticancerMCF-70.06 - 0.35
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Scientific Research Applications

Neuroprotective Effects

The compound's structural features may also confer neuroprotective properties. Research has shown that triazine derivatives can be effective against central nervous system disorders such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier is crucial for these applications.

  • Case Study : A QSAR (Quantitative Structure-Activity Relationship) model developed for pyrazolo derivatives indicated that specific substituents on the triazine ring significantly influenced neuroprotective activity .

Antibacterial Properties

Given the increasing resistance to conventional antibiotics, compounds like 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine are being explored for their antibacterial potential. Certain triazine derivatives have been identified as promising candidates for antibacterial therapy due to their unique mechanisms of action.

Herbicidal Activity

Research has indicated that compounds with similar structural motifs possess herbicidal properties. The relationship between chemical structure and herbicidal activity was established through various studies that employed QSAR methodologies.

  • Data Table : Below is a summary of herbicidal activities associated with related compounds:
Compound NameStructure TypeHerbicidal Activity (pIC50)
Pyrazolo[1,5-a][1,3,5]triazine DerivativePyrazole-based4.16
This compoundIsoxazole-PyrazoleTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methods have been documented in literature:

  • Method Overview : A common synthetic route involves the reaction of diazotized heterocyclic amines with appropriate substrates under controlled conditions to yield the desired product .

Characterization Techniques

Characterization of synthesized compounds is critical for confirming structure and purity. Techniques such as NMR spectroscopy (Nuclear Magnetic Resonance), IR spectroscopy (Infrared Spectroscopy), and mass spectrometry are routinely employed.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of fused pyrazolo-triazine systems typically involves cyclocondensation or multi-component reactions. For example:

  • Pyrazolo-triazine core formation : Nucleophilic substitution at the C5 position of 1H-pyrazolo[4,3-e] triazine using methylsulfonyl groups enables the introduction of diverse substituents (e.g., amines, thiols) .

  • Isoxazole ring construction : Hydroximoyl chlorides react with enaminones under basic conditions to form isoxazolo[3,4-d]pyridazines, a strategy adaptable to related systems .

Example Synthesis (adapted from ):

  • Intermediate preparation : Diazotization of 3-amino-1H-pyrazole-4-carbonitrile yields pyrazolyltriazenes.

  • Cyclization : Acid-mediated cyclative cleavage forms the pyrazolo-triazine core .

  • Functionalization : Alkynoates or alkynamides undergo Rh(III)-catalyzed [5 + 1] annulation to introduce aryl/heteroaryl groups .

Nucleophilic Substitution

The triazine ring’s electron-deficient nature facilitates nucleophilic attacks:

  • Amine group reactivity : The C3-amine participates in acylation or sulfonylation. For instance, chlorosulfone intermediates react with cyclic amines to form sulfonamides .

  • C5 position : Methylsulfonyl groups at C5 undergo substitution with NaN₃ to yield tetrazolo-triazine derivatives (e.g., pyrazolo[4,3-e]tetrazolo[1,5-b] triazines) .

Electrophilic Aromatic Substitution

The phenyl group at C6 can undergo:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at meta/para positions.

  • Halogenation : NBS or Cl₂/FeCl₃ adds halogens, enhancing bioactivity .

Cycloaddition Reactions

The isoxazole moiety participates in 1,3-dipolar cycloadditions with alkynes or nitriles to form polycyclic systems .

Biological Activity and Derivatives

Derivatives of pyrazolo-triazines exhibit cytotoxic and apoptotic effects:

  • Sulfonamide derivatives : Compounds like pyrazolo[4,3-e]tetrazolo[1,5-b] triazine sulfonamides show potent activity against breast cancer cells (MCF-7, MDA-MB-231) by activating caspases 3/7, 8, and 9 .

  • Structure-activity relationship (SAR) : Electron-donating groups (e.g., -OCH₃) enhance solubility and bioavailability, while electron-withdrawing groups (e.g., -NO₂) reduce reaction yields .

Key Reaction Data

Reaction Type Conditions Yield Reference
Nucleophilic substitution (C5)NaN₃, DMF, 80°C, 12 h72–85%
Rh(III)-catalyzed annulation[Cp*RhCl₂]₂, AgSbF₆, DCE, 100°C65–89%
Azo couplingDiazotized amines, NaOAc, 0–5°C48–59%
SulfonylationChlorosulfone, DIPEA, CH₂Cl₂, rt68–76%

Mechanistic Insights

  • Cyclization : Hydrazones undergo intramolecular electron-pair attack to form σ-complex intermediates, which oxidize to pyrazolo-triazines .

  • Catalytic pathways : Rh(III) catalysts enable C–H activation, directing regioselective annulation with alkynoates .

Challenges and Limitations

  • Electron-withdrawing groups : Substituents like -NO₂ prolong reaction times and reduce yields in cyclization steps .

  • Air sensitivity : Aliphatic substituents on pyrazole-nitrogen lead to rapid degradation under ambient conditions .

Comparison with Similar Compounds

Key Observations :

  • The phenyl group in the target compound may enhance hydrophobicity and π-π stacking, unlike triazavirin’s simpler structure .
  • Brominated derivatives exhibit non-planar conformations due to steric effects, whereas the target’s isoxazole ring could enforce rigidity .

Key Observations :

  • Diazotization () is common for introducing pyrazole rings, while multi-component methods () enable complex heterocycles.
  • The target’s synthesis may require specialized steps due to its isoxazole fusion, contrasting with simpler pyrazolo-triazines .

Key Observations :

  • The target’s phenyl group may improve membrane permeability but could reduce receptor affinity compared to smaller substituents (e.g., triazavirin) .

Q & A

Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?

  • Factors :
  • Assay Variability : Differences in fungal strains (e.g., C. albicans SC5314 vs. ATCC 90028) or culture media (RPMI vs. YPD).
  • Solubility Issues : Poor aqueous solubility of hydrophobic derivatives leads to underestimated potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine

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